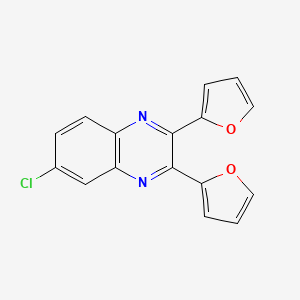
6-Chloro-2,3-bis(furan-2-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,3-di-2-furanylquinoxaline is a heterocyclic compound with the molecular formula C16H9ClN2O2 and a molecular weight of 296.71 g/mol . It is characterized by the presence of a quinoxaline core substituted with chloro and furanyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-di-2-furanylquinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production methods for 6-Chloro-2,3-di-2-furanylquinoxaline are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2,3-di-2-furanylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and quinoxaline derivatives, which can have different functional groups depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2,3-di-2-furanylquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, including bacterial infections and cancer.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-2,3-di-2-furanylquinoxaline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed to interact with DNA and proteins, disrupting their normal functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound, which lacks the chloro and furanyl substitutions.
2-Chloroquinoxaline: Similar structure but without the furanyl groups.
2,3-Difurylquinoxaline: Lacks the chloro substitution.
Uniqueness
6-Chloro-2,3-di-2-furanylquinoxaline is unique due to the combination of chloro and furanyl groups, which can enhance its reactivity and biological activity compared to its simpler analogs. This makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C16H9ClN2O2 |
|---|---|
Molekulargewicht |
296.71 g/mol |
IUPAC-Name |
6-chloro-2,3-bis(furan-2-yl)quinoxaline |
InChI |
InChI=1S/C16H9ClN2O2/c17-10-5-6-11-12(9-10)19-16(14-4-2-8-21-14)15(18-11)13-3-1-7-20-13/h1-9H |
InChI-Schlüssel |
AZSPIZAAVSYQRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)Cl)N=C2C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















